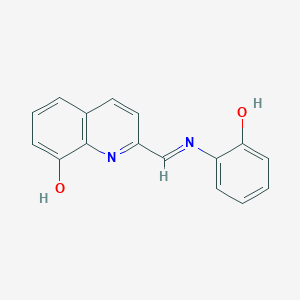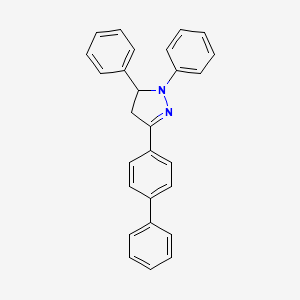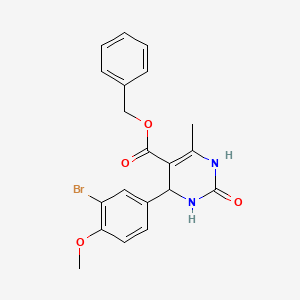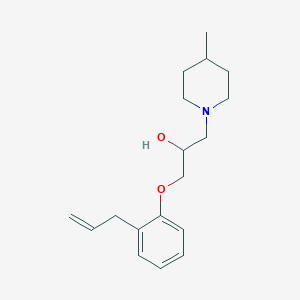![molecular formula C17H13Cl5N2O B11708437 (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, and dichlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloroaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with cinnamoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloro and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-2-cyano-N-[(E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide stands out due to its unique combination of phenyl, trichloro, and dichlorophenyl groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a bioactive molecule further highlight its uniqueness.
Propiedades
Fórmula molecular |
C17H13Cl5N2O |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H13Cl5N2O/c18-12-7-8-14(13(19)10-12)23-16(17(20,21)22)24-15(25)9-6-11-4-2-1-3-5-11/h1-10,16,23H,(H,24,25)/b9-6+ |
Clave InChI |
XFUZALQJZXNGQT-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-](/img/structure/B11708385.png)
![N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11708391.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![4-methyl-N-[(1E)-3-(4-methylpiperidin-1-yl)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11708401.png)
![(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11708411.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11708413.png)
![2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11708415.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708447.png)
